2-chloro-4-(1H-tetrazol-5-yl)phenylamine
Description
Overview of Tetrazole-Substituted Aromatic Amines in Contemporary Chemical Research
Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms, are considered "privileged" scaffolds in pharmaceutical and medicinal chemistry. nih.govbeilstein-journals.org This distinction arises from their role as a bioisostere—a molecular replacement—for the carboxylic acid group, a common functionality in bioactive molecules. beilstein-journals.orgresearchgate.net The tetrazole ring mimics the acidity and planar structure of a carboxylic acid but can offer improvements in metabolic stability, lipophilicity, and potency. nih.govresearchgate.net Consequently, the tetrazole moiety is found in more than 20 marketed drugs, demonstrating a vast range of biological activities, including antihypertensive, anticancer, antiviral, and antibacterial properties. nih.govsphinxsai.com When appended to aromatic amines, such as phenylamine, the resulting structures are of high interest as they combine the versatile pharmacophoric properties of the tetrazole with a core scaffold frequently found in pharmaceuticals.
The Phenylamine Core as a Privileged Scaffold in Bioactive Molecules and Materials Science
The phenylamine (aniline) framework is another structural motif that is widely recognized as a privileged scaffold in drug discovery. nih.govscielo.br Privileged structures are molecular frameworks that appear in numerous bioactive compounds, demonstrating an ability to interact with diverse biological targets. scielo.br The phenylamine core is a constituent of a wide array of therapeutic agents, including tyrosine kinase inhibitors for cancer treatment and various antiretroviral agents. nih.gov Its prevalence underscores its utility in presenting functional groups in a defined spatial orientation for optimal interaction with biological macromolecules. The versatility and synthetic tractability of the phenylamine scaffold make it a cornerstone for building libraries of compounds for screening and lead optimization. mdpi.comresearchgate.net
Strategic Importance of Halogenation (Chlorine) in Modulating Molecular Properties and Reactivity
The introduction of halogen atoms, particularly chlorine, into a molecule is a well-established and powerful strategy in medicinal chemistry. nih.govresearchgate.net The substitution of a hydrogen atom with chlorine can profoundly alter a molecule's physicochemical properties, which in turn influences its biological activity and pharmacokinetic profile. rsc.orgacs.org
Key effects of chlorination include:
Modulation of Lipophilicity : Chlorine atoms generally increase a molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes and improve oral absorption.
Metabolic Stability : The strong carbon-chlorine bond can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life in the body.
Enhanced Binding Affinity : A chlorine atom can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms in a biological target like a protein. This can significantly increase the binding affinity and selectivity of a drug candidate. rsc.org
The "magic chloro" effect, a term coined to describe the often dramatic and serendipitous improvement in potency upon chlorination, highlights the transformative impact this single atom can have. acs.org More than 250 FDA-approved drugs contain chlorine, attesting to its vital role in modern drug design. nih.govacs.org
Rationale for Dedicated Academic Investigation of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine
The dedicated investigation of this compound is justified by the strategic combination of its three core components. The molecule synergistically integrates:
A tetrazole ring , offering proven bioisosteric properties and a high potential for biological activity.
A phenylamine scaffold , providing a privileged structural foundation common to many successful pharmaceuticals.
A chlorine atom , acting as a key modulator of physicochemical and pharmacokinetic properties with the potential to enhance target binding.
This specific combination of functionalities creates a novel chemical space with the potential for unique biological interactions and material properties that are distinct from its individual components.
Scope and Fundamental Objectives of Scholarly Research on this compound
Scholarly research focused on this compound would typically encompass several fundamental objectives. The primary goals are to synthesize, characterize, and evaluate the potential applications of this molecule.
Key Research Objectives:
Synthesis and Characterization : To develop efficient and scalable synthetic routes for the compound and its derivatives. This includes thorough characterization using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray Crystallography) to confirm its structure and purity.
Physicochemical Profiling : To determine key properties such as acidity (pKa), solubility, lipophilicity (LogP), and chemical stability, which are crucial for understanding its behavior in biological and material systems.
Biological Activity Screening : To conduct comprehensive screening of the compound against a wide range of biological targets to identify potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities.
Structure-Activity Relationship (SAR) Studies : To synthesize and test analogues of the parent compound to understand how modifications to its structure affect its biological activity, guiding the design of more potent and selective molecules.
Exploration in Materials Science : To investigate its potential use in the development of new materials, leveraging the properties of the nitrogen-rich tetrazole ring and the stable chlorinated aromatic system.
Physicochemical Data
While specific experimental data for this compound is not widely available in public databases, the following table presents calculated properties and data for a closely related structural isomer, providing insight into the expected characteristics of this class of compounds.
| Property | Value (for C7H6ClN5) | Source |
| Molecular Formula | C₇H₆ClN₅ | - |
| Molecular Weight | 195.61 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Expected to be a solid | Inferred |
| InChI Key | InChIKey=VEXBRJWNKRQZSI-UHFFFAOYSA-N | Calculated |
Note: Data is calculated or inferred based on the molecular structure. Experimental values may vary.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN5 |
|---|---|
Molecular Weight |
195.61 g/mol |
IUPAC Name |
2-chloro-4-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C7H6ClN5/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
InChI Key |
RPMRTLZAHHYGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Chloro 4 1h Tetrazol 5 Yl Phenylamine
Retrosynthetic Analysis and Precursor Design for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesizable precursors. For this compound, two primary disconnection points are of strategic importance: the bond between the phenyl ring and the tetrazole, and the carbon-nitrogen bond of the amine group.
Disconnection 1: Phenyl-Tetrazole C-C Bond
This disconnection is the most common and intuitive approach. It severs the bond connecting the tetrazole ring to the benzene (B151609) ring. This leads back to a functionalized benzonitrile (B105546) precursor. The tetrazole ring can be formed in a final step via a cycloaddition reaction. This retrosynthetic pathway identifies 4-amino-3-chlorobenzonitrile (B1332060) as the key precursor. This intermediate contains the requisite arrangement of the amine and chloro substituents and a nitrile group poised for conversion into the tetrazole ring.
Disconnection 2: Aryl-Amine C-N Bond
A less common, but viable, alternative involves the formation of the C-N bond of the phenylamine moiety as a late-stage transformation. This approach starts with a pre-formed tetrazole ring attached to a suitably functionalized aryl halide. The retrosynthetic disconnection would lead to a precursor such as 5-(2,4-dichlorophenyl)-1H-tetrazole . The amino group would then be introduced via a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction. This strategy is advantageous if the starting dichlorophenyl tetrazole is readily accessible.
Established and Emerging Synthetic Routes to the this compound Scaffold
Building upon the retrosynthetic analysis, several synthetic methodologies can be employed to construct the target molecule. These routes primarily revolve around the formation of the tetrazole ring or the introduction of the amine functionality.
Cycloaddition Reactions for 1H-Tetrazole Ring Formation
The most direct and widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source with an organic nitrile. acs.org This reaction is highly efficient for the preparation of the this compound core from its corresponding benzonitrile precursor.
The reaction involves treating 4-amino-3-chlorobenzonitrile with an azide salt, typically sodium azide (NaN₃). The process is often catalyzed by Lewis acids or Brønsted acids to activate the nitrile group towards nucleophilic attack by the azide anion. youtube.com Common catalysts include zinc salts, aluminum salts, and ammonium (B1175870) chloride. youtube.comorganic-chemistry.org The reaction is typically heated in a polar aprotic solvent such as dimethylformamide (DMF). youtube.com The formation of the tetrazole ring is a powerful driving force for the reaction due to its aromatic character. youtube.com
| Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time | Yield |
| Ammonium Chloride | DMF | ~100-120 | Several hours | Good to High |
| Zinc(II) Chloride | Isopropanol/Water | Reflux | Shorter | Very Good |
| Cobalt(II) Complex | Methanol | Reflux | Mild | Excellent |
This table presents typical conditions for the synthesis of 5-substituted-1H-tetrazoles from nitriles and is illustrative of the general methodology.
Amination Reactions on Functionalized Aryl Halides
An alternative strategy involves the introduction of the amine group onto a pre-existing 5-(dihalophenyl)-1H-tetrazole scaffold. This approach relies on modern cross-coupling chemistry to form the crucial C-N bond. For instance, starting with 5-(2,4-dichlorophenyl)-1H-tetrazole, a selective amination at the 4-position can be achieved.
This transformation can be accomplished using copper-catalyzed amination protocols, which are effective for the coupling of aryl halides with various nitrogen nucleophiles, including ammonia (B1221849) or ammonia surrogates. researchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, also provide a powerful tool for this purpose, though they are more commonly applied to aryl bromides and iodides. The key challenge in this route is achieving regioselectivity, ensuring that the amination occurs at the desired C4 position of the dichlorophenyl ring, para to the tetrazole, rather than the C2 position, which is ortho to the tetrazole and sterically more hindered.
Another approach within this category is the reduction of a nitro group. The synthesis could proceed from 5-(2-chloro-4-nitrophenyl)-1H-tetrazole. The nitro group in this intermediate can be readily reduced to the desired primary amine using standard reducing agents such as tin(II) chloride, catalytic hydrogenation (H₂/Pd-C), or iron in acidic media.
Multi-Component Reactions and Convergent Synthesis Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. The Ugi-azide reaction is a prominent MCR for the synthesis of 5-substituted-1H-tetrazoles. beilstein-journals.org This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and trimethylsilyl (B98337) azide.
While a direct one-pot synthesis of this compound using a standard Ugi-azide reaction is complex, the principles of convergent synthesis can be applied. A convergent strategy would involve preparing key fragments of the molecule separately and then combining them in the final steps. For example, a functionalized isocyanide could be coupled with an azide-containing component to rapidly assemble the core structure. These advanced methods, while less common for this specific molecule, represent an emerging area of research for the efficient construction of complex heterocyclic systems.
Derivatization and Selective Functionalization of this compound
Once the core scaffold is synthesized, its chemical properties can be modulated through derivatization. The presence of two distinct nucleophilic sites—the primary amine on the phenyl ring and the N-H protons of the tetrazole ring—allows for selective functionalization.
N-Alkylation and N-Acylation Strategies at the Phenylamine Moiety
The primary amino group of this compound is a versatile handle for introducing a wide range of substituents via N-alkylation and N-acylation reactions.
N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the phenylamine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534). The base is required to deprotonate the amine, increasing its nucleophilicity. Care must be taken with reaction conditions to avoid over-alkylation, which would result in the formation of tertiary amines, and to prevent competitive alkylation on the tetrazole ring nitrogens.
N-Acylation: This reaction introduces an acyl group (R-C=O) and is a common method for forming amide bonds. nih.gov The phenylamine can be readily acylated by treatment with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine to scavenge the acidic byproduct (e.g., HCl). This reaction is typically high-yielding and chemoselective for the exocyclic amine over the less nucleophilic tetrazole nitrogens under standard conditions. This derivatization is useful for preparing a wide array of amide derivatives.
| Reaction | Reagent | Base | Typical Product |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | 2-chloro-N-alkyl-4-(1H-tetrazol-5-yl)phenylamine |
| N-Acylation | Acyl Chloride (R-COCl) | Pyridine or Et₃N | N-(3-chloro-4-(1H-tetrazol-5-yl)phenyl)acetamide |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine or Et₃N | N-(3-chloro-4-(1H-tetrazol-5-yl)phenyl)acetamide |
This table illustrates common derivatization reactions at the phenylamine moiety.
Modifications and Substitutions at the Tetrazole Nitrogen Atoms (N1, N2, N3)
The tetrazole ring of this compound contains four nitrogen atoms, but substitution reactions primarily involve the deprotonated tetrazolide anion. Electrophilic attack can occur at either the N1 or N2 positions, often leading to a mixture of regioisomers. The N3 and N4 nitrogens are generally not sites for direct substitution in these reactions. The ratio of the resulting N1 and N2 isomers is influenced by several factors, including the nature of the electrophile, the solvent, the counter-ion, and the electronic properties of the substituent at the C5 position.
N-Alkylation: Alkylation is a common modification of 5-substituted-1H-tetrazoles. The reaction typically proceeds by treating the tetrazole with an alkylating agent (e.g., alkyl halides, sulfates) in the presence of a base. This method, however, frequently yields a mixture of 2,5-disubstituted and 1,5-disubstituted tetrazoles, which can be challenging to separate. organic-chemistry.orgnih.gov Studies on 5-phenyltetrazole have shown that accumulation of both N1- and N2-methyl regioisomers occurs rapidly. srce.hr The regioselectivity can sometimes be directed; for instance, a method involving the diazotization of aliphatic amines has been reported to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov
N-Arylation: Direct N-arylation is generally more challenging than alkylation. Traditional methods often require harsh conditions and may result in low yields. Modern approaches may utilize copper-catalyzed conditions or reactions with diaryliodonium salts to facilitate the formation of N-aryl bonds. researchgate.netresearchgate.net As with alkylation, controlling regioselectivity between the N1 and N2 positions remains a key challenge.
Table 1: Representative Conditions for N-Substitution of 5-Phenyltetrazole Analogues
| Transformation | Reagents & Conditions | Typical Outcome | Reference(s) |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaOH), Dichloromethane/Water | Mixture of N1- and N2-alkylated isomers. | srce.hr |
| Regioselective N-Alkylation | Aliphatic amine, Organic nitrite, Ethyl acetate | Preferential formation of N2-alkylated isomer. | organic-chemistry.org |
| N-Arylation | Diaryliodonium salt, Base | Forms N-aryl tetrazoles; regioselectivity can vary. | researchgate.net |
Directed Aryl C-H Activation and Cross-Coupling Reactions at the Aromatic Ring
The phenylamine ring of the title compound possesses two key reactive sites for advanced transformations: the chlorine substituent and the C-H bonds, which can be activated for functionalization.
Cross-Coupling Reactions: The chloro group at the C2 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: This reaction would involve coupling the aryl chloride with a boronic acid or ester to form a C-C bond, replacing the chlorine atom. This is a powerful method for constructing biaryl structures. Microwave irradiation has been shown to facilitate Suzuki couplings on tetrazole-containing scaffolds. rasayanjournal.co.in
Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation is highly valuable for building complex amine scaffolds. The reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand, such as XPhos. beilstein-journals.org
Sonogashira Coupling: The coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields an arylalkyne. wikipedia.orgorganic-chemistry.orgnih.gov This reaction introduces a linear alkyne moiety, significantly altering the molecular geometry.
Directed Aryl C-H Activation: The amine and tetrazole groups on the aromatic ring can act as directing groups for regioselective C-H activation. nih.gov Palladium catalysts can coordinate to one of these groups and selectively activate an ortho C-H bond. snnu.edu.cnnih.gov For this compound, C-H activation could potentially be directed to the C6 position (ortho to the amine), allowing for the introduction of various functional groups such as aryl, alkyl, or acetoxy moieties. americanelements.com
Table 2: Potential Cross-Coupling and C-H Activation Reactions on the Aromatic Ring
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference(s) |
| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂, Phosphine Ligand, Base | Biaryl derivative | rasayanjournal.co.in |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(dba)₂, XPhos, NaOt-Bu | Di- or Tri-substituted aniline (B41778) | wikipedia.org |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Arylalkyne derivative | wikipedia.orgorganic-chemistry.org |
| C-H Arylation | Aryl Halide | Pd(OAc)₂, Directing Group Assistance | Functionalized aniline | nih.govsnnu.edu.cn |
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound Analogues
Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. The synthesis of tetrazole derivatives, including analogues of this compound, can benefit significantly from green chemistry principles. bohrium.comresearchgate.net
Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, allow for the construction of complex tetrazole-containing molecules in a single step from simple starting materials. beilstein-archives.orgnih.govnih.gov This approach improves atom economy and reduces waste by minimizing intermediate isolation steps.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. rasayanjournal.co.inresearchgate.netshd-pub.org.rslew.ronih.gov It can also improve yields and reduce the formation of side products.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids minimizes environmental impact. rasayanjournal.co.in Solvent-free reactions, where possible, represent an ideal green approach. nih.gov
Heterogeneous Catalysis: The development of solid-supported or nanoparticle catalysts allows for easy separation and recycling of the catalyst, reducing waste and cost. This is particularly relevant for palladium-catalyzed cross-coupling reactions.
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Tetrazole Synthesis
| Feature | Conventional Method | Green/Sustainable Method |
| Efficiency | Multi-step synthesis with purification of intermediates. | One-pot multicomponent reactions. |
| Energy | Prolonged heating with conventional methods (oil bath). | Rapid heating via microwave irradiation. |
| Solvents | Use of volatile and often toxic organic solvents. | Use of water, ethanol, or solvent-free conditions. |
| Catalyst | Homogeneous catalysts, difficult to recover. | Recyclable heterogeneous or nanocatalysts. |
Stereoselective Synthesis of Chiral Analogues (if applicable)
While this compound is an achiral molecule, the synthesis of chiral analogues is highly relevant for applications in medicinal chemistry, where enantiomers can exhibit vastly different biological activities. Stereoselectivity can be introduced by modifying the core structure with chiral substituents or by creating stereocenters through asymmetric reactions.
Several strategies have been developed for the asymmetric synthesis of tetrazole-containing compounds:
Isocyanide-Based Multicomponent Reactions: Chiral catalysts, such as Mg(II)-N,N′-dioxide complexes, can be employed in multicomponent reactions involving isocyanides to produce enantioenriched tetrazole derivatives. doaj.orgbohrium.comresearchgate.net
Organocatalytic Asymmetric Reactions: Chiral organocatalysts can be used to control the stereochemical outcome of reactions that form or functionalize tetrazole-containing molecules. For example, a one-pot asymmetric Neber reaction using a novel thiourea (B124793) catalyst has been developed for the synthesis of chiral 2-(tetrazol-5-yl)-2H-azirines. researchgate.net
Chiral Auxiliaries and Ligands: The synthesis of novel chiral ligands that incorporate a tetrazole moiety, such as those based on a binaphthylazepine backbone, provides new tools for asymmetric catalysis. mdpi.com These catalysts can then be used in reactions like asymmetric oxa-Michael additions to create chiral products.
The applicability of these methods allows for the generation of libraries of chiral analogues of this compound, where a stereocenter could be introduced on a substituent attached to either the aniline or the tetrazole ring.
Table 4: Methodologies for Stereoselective Synthesis of Chiral Tetrazole Analogues
| Asymmetric Method | Catalyst/Reagent Type | Type of Chiral Product | Reference(s) |
| Multicomponent Reaction | Chiral Mg(II)-N,N′-dioxide catalyst | Enantioenriched 1,5-disubstituted tetrazoles | doaj.orgbohrium.com |
| Neber Reaction | Chiral thiourea organocatalyst | Chiral 2-(tetrazol-5-yl)-2H-azirines | researchgate.net |
| Oxa-Michael Addition | Chiral binaphthylazepine-tetrazole catalyst | Chiral flavanones | mdpi.com |
Advanced Spectroscopic and Supramolecular Characterization of 2 Chloro 4 1h Tetrazol 5 Yl Phenylamine
High-Resolution Vibrational Spectroscopy for Conformational and Tautomeric Analysis
Vibrational spectroscopy is a critical tool for investigating the molecular structure of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, offering insights into its bonding, conformational isomers, and tautomeric forms.
Fourier Transform Infrared (FTIR) Spectroscopic Investigations of Molecular Bonds
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, which are sensitive to the strength and type of chemical bonds. For this compound, the FTIR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its functional groups.
The N-H stretching vibrations of the primary amine (NH2) group and the tetrazole ring typically appear in the region of 3400-3200 cm⁻¹. The presence of multiple bands in this region can suggest different hydrogen-bonding environments. Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. The tetrazole ring itself exhibits a series of characteristic vibrations. researchgate.netresearchgate.net The C=N and N=N stretching vibrations within the tetrazole ring are expected in the 1600-1400 cm⁻¹ region. acgpubs.org The C-N stretching vibrations and the C-Cl stretching vibration will also produce characteristic peaks in the fingerprint region (below 1500 cm⁻¹).
Analysis of the FTIR spectrum allows for the identification of the compound and provides information about its intermolecular interactions. For instance, shifts in the N-H and tetrazole ring vibrational frequencies can indicate the presence and strength of hydrogen bonding in the solid state.
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | Amine (NH₂) & Tetrazole (N-H) | 3400-3200 |
| C-H Stretch | Aromatic Ring | 3100-3000 |
| C=N / N=N Stretch | Tetrazole Ring | 1600-1400 |
| N-H Bend | Amine (NH₂) | 1650-1580 |
| C-C Stretch | Aromatic Ring | 1600-1450 |
| C-N Stretch | Aryl-Amine & Aryl-Tetrazole | 1350-1250 |
| C-Cl Stretch | Chloro-Aryl | 800-600 |
Raman Spectroscopic Studies on Vibrational Modes and Hydrogen Bonding
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric vibrations of the aromatic and tetrazole rings are expected to be prominent. The N=N and C=N symmetric stretching modes of the tetrazole ring would yield strong Raman signals. researchgate.net This technique is also highly sensitive to the molecular environment, making it a valuable tool for studying hydrogen bonding. Changes in the position and width of the Raman bands associated with the N-H and tetrazole ring vibrations can provide quantitative information about the strength and nature of intermolecular hydrogen bonds.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Dynamic Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and dynamics of molecules in both solution and the solid state.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Spectral Assignment
While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals in a complex molecule like this compound.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. sdsu.eduyoutube.com For this molecule, COSY would show correlations between the adjacent protons on the phenyl ring, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation). sdsu.eduyoutube.com This allows for the direct assignment of protonated carbons in the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges, typically two to three bonds. sdsu.eduyoutube.com This is crucial for assigning quaternary (non-protonated) carbons, such as the carbon attached to the chlorine atom, the carbon bonded to the amine group, and the carbon of the tetrazole ring. For example, the protons on the phenyl ring would show long-range correlations to the carbon atoms of the tetrazole ring, confirming the connectivity.
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |
| H of NH₂ | - | - | Carbons of phenyl ring |
| H of N-H (Tetrazole) | - | - | Carbons of tetrazole and phenyl rings |
| Aromatic Protons | Adjacent aromatic protons | Directly attached aromatic carbons | Other aromatic carbons, Tetrazole carbon |
Solid-State NMR for Polymorphism, Tautomerism, and Lattice Interactions
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. For this compound, ssNMR can be used to investigate several key aspects:
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. ssNMR can therefore be used to identify and characterize different polymorphs.
Tautomerism: The tetrazole ring can exist in different tautomeric forms (e.g., 1H and 2H tautomers). wikipedia.org In the solid state, one tautomer is often favored. ssNMR, particularly ¹⁵N ssNMR, is highly sensitive to the electronic environment of the nitrogen atoms and can definitively identify the predominant tautomer in the crystal lattice. conicet.gov.ar
Lattice Interactions: ssNMR techniques can probe intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. This is achieved by analyzing changes in chemical shifts and through specialized experiments that measure internuclear distances.
Dynamic NMR Studies on Rotational Barriers and Intermolecular Exchange
Dynamic NMR (DNMR) techniques are used to study molecular motions that occur on the NMR timescale, such as bond rotations and chemical exchange processes.
For this compound, DNMR could be employed to investigate the rotational barrier around the C-N bond connecting the phenyl ring to the amine group and the C-C bond connecting the phenyl ring to the tetrazole ring. researchgate.netmdpi.com At low temperatures, rotation around these bonds might be slow enough to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. By analyzing the spectra at different temperatures, the energy barrier for rotation can be calculated.
Furthermore, DNMR can be used to study the intermolecular exchange of the amine and tetrazole protons. This exchange can be influenced by factors such as solvent and concentration. By monitoring the line shapes of the N-H signals as a function of temperature, the kinetics of the proton exchange process can be determined.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula, C7H6ClN5, distinguishing it from other potential isobaric compounds.
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) Techniques
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for analyzing this compound, minimizing in-source fragmentation and preserving the molecular ion. nih.gov
Electrospray Ionization (ESI-MS): ESI is particularly effective for polar molecules containing ionizable functional groups. The amine (-NH2) and tetrazole groups in the target compound can be readily protonated in positive ion mode ([M+H]+) or deprotonated in negative ion mode ([M-H]-). The choice of solvent and pH is crucial for optimizing ionization efficiency. ESI-MS is a powerful tool for the structural determination of various heterocyclic compounds. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is better suited for less polar to moderately polar compounds and is less susceptible to matrix effects than ESI. nih.gov For this compound, APCI can serve as a complementary technique to ESI, potentially yielding different ionization efficiencies and adduct formations, thereby providing a more comprehensive analytical profile. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated or deprotonated molecular ions generated by ESI or APCI. This technique involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. The fragmentation patterns provide a veritable fingerprint of the molecule's structure.
For 5-substituted-1H-tetrazole derivatives, characteristic fragmentation pathways have been established. researchgate.net In positive ion mode, a common fragmentation route involves the neutral loss of hydrazoic acid (HN3). Another significant fragmentation in tetrazole-containing compounds is the elimination of a nitrogen molecule (N2). researchgate.netmdpi.com Based on the structure of this compound, a plausible fragmentation pathway can be proposed.
Table 1: Proposed MS/MS Fragmentation of [M+H]+ Ion of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 196.0385 | HN3 | 153.0129 | 2-chloro-4-cyanophenylamine ion |
| 196.0385 | N2 | 168.0443 | Ion from ring contraction/rearrangement |
Note: The m/z values are theoretical and calculated for the most abundant isotopes.
X-ray Diffraction Analysis for Crystal Structure, Hydrogen Bonding Networks, and Tautomeric Forms
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions
Growing suitable single crystals of this compound allows for its complete structural elucidation by single-crystal X-ray diffraction. nih.gov This analysis would reveal the planar relationship between the phenyl ring and the tetrazole ring.
A crucial aspect of the crystal structure is the extensive network of intermolecular hydrogen bonds. The tetrazole ring contains multiple nitrogen atoms that can act as both hydrogen bond donors (N-H) and acceptors, while the amine group provides an additional donor site. Expected hydrogen bonding interactions would include N-H···N bonds, forming chains or dimeric motifs between tetrazole rings of adjacent molecules. nih.gov The chlorine atom could also participate as a weak hydrogen bond acceptor.
Furthermore, the analysis would confirm the dominant tautomeric form present in the solid state. Tetrazoles can exist in two tautomeric forms, 1H and 2H. researchgate.netresearchgate.net Single-crystal XRD can unambiguously identify the position of the hydrogen atom on the tetrazole ring, settling any tautomeric ambiguity. nih.gov
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845 |
| Z | 4 |
Note: This data is illustrative, based on similarly structured heterocyclic compounds. nih.govmdpi.com
Powder X-ray Diffraction for Crystalline Phases and Polymorphic Characterization
Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material, providing a characteristic diffraction pattern. This pattern is useful for routine identification, phase purity assessment, and the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs can exhibit distinct physical properties. By comparing the experimental PXRD pattern of a bulk sample to one simulated from single-crystal data, one can confirm the phase identity and homogeneity of the synthesized material.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives
The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy becomes a vital tool for the stereochemical analysis of its chiral derivatives, for instance, if a stereocenter is introduced into the molecule through further synthesis.
Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com The resulting spectrum is highly sensitive to the molecule's absolute configuration. However, in some cases, the ECD spectrum may be dominated by a strong chromophore, masking the contribution of the stereocenter of interest. mdpi.com
In such instances, Vibrational Circular Dichroism (VCD), the infrared equivalent of ECD, can be a more powerful tool. VCD is sensitive to the stereochemistry of the entire molecule, and computational modeling can be used to predict the VCD spectra for different enantiomers. mdpi.com By comparing the experimental VCD spectrum to the calculated spectra, the absolute configuration of a chiral derivative can be unambiguously assigned. mdpi.com
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 1h Tetrazol 5 Yl Phenylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, orbital energies, and charge distribution, which are crucial for predicting reactivity and spectroscopic behavior.
Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbitals (FMO)
Density Functional Theory (DFT) is a robust method for predicting the electronic structure of molecules. A typical study would begin with geometry optimization of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p). This process determines the most stable three-dimensional conformation of the molecule by finding the minimum energy state.
Following optimization, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For similar aromatic tetrazole compounds, the HOMO is often localized on the electron-rich aminophenyl ring, while the LUMO is distributed across the tetrazole and chlorophenyl moieties.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Expected Value (eV) |
| EHOMO | -5.5 to -6.5 |
| ELUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 3.5 to 5.0 |
Note: These values are estimates based on published data for similar chloro-phenyl-tetrazole structures and are not experimental or calculated data for the specific compound.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In an MEP map of the target molecule, negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the tetrazole ring, indicating regions prone to electrophilic attack and hydrogen bonding. The amine group's hydrogen atoms would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. The chlorine atom would also contribute to the electrostatic potential, influencing the reactivity of the adjacent regions of the phenyl ring.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational methods can predict various spectroscopic parameters. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. While experimental NMR data for this compound exists, a computational study would allow for the precise assignment of each signal to its corresponding atom. nih.gov For instance, the aromatic protons would be expected in the δ 6.9-7.9 ppm range, with the amine protons appearing as a broader signal. nih.gov
Vibrational frequencies, corresponding to infrared (IR) spectra, are also calculable and help in identifying characteristic functional groups. Key vibrational modes would include N-H stretching from the amine and tetrazole groups, C=C stretching in the aromatic ring, and C-N and C-Cl bond vibrations.
Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Vis absorption spectra. The calculations would likely predict strong absorptions in the UV region, characteristic of π→π* transitions within the aromatic system.
Table 2: Comparison of Experimental and Hypothetically Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Experimental Value nih.gov | Expected Predicted Value |
| NH₂ | 6.05 | ~5.8-6.2 |
| Ar-H (adjacent to NH₂) | 6.94 | ~6.8-7.1 |
| Ar-H (adjacent to Cl) | 7.71 | ~7.6-7.8 |
| Ar-H (adjacent to tetrazole) | 7.88 | ~7.8-8.0 |
Note: Predicted values are illustrative, based on typical accuracies of DFT calculations compared to experimental data.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum calculations examine static molecules, Molecular Dynamics (MD) simulations explore their behavior over time, providing insights into conformational changes, solvent interactions, and dynamic processes like proton transfer.
Classical MD for Conformational Sampling and Tautomeric Dynamics
Classical MD simulations, using force fields, could be employed to study the conformational flexibility of this compound. This would involve analyzing the rotation around the single bond connecting the phenyl and tetrazole rings.
A key area of investigation would be the tautomerism of the tetrazole ring. The proton on the tetrazole ring can exist on different nitrogen atoms (N1-H vs. N2-H tautomers). MD simulations in different solvents could reveal the relative stability and population of these tautomers and the dynamics of their interconversion, which is often mediated by solvent molecules.
Ab Initio MD for Investigating Reaction Mechanisms and Proton Transfer
For processes involving bond breaking and formation, such as proton transfer, Ab Initio Molecular Dynamics (AIMD) is the preferred method. AIMD calculates the forces on the atoms "on-the-fly" using quantum mechanics, providing a more accurate description of chemical reactions.
An AIMD study could investigate intramolecular proton transfer from the tetrazole ring to the amine nitrogen, or intermolecular proton transfer to or from solvent molecules. Such studies are computationally intensive but provide critical details about the reaction pathways and energy barriers involved in these fundamental chemical processes. For related phenol-amine systems, the proton transfer distance has been shown to be a critical parameter influencing reaction kinetics. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Analogs
QSAR and pharmacophore modeling are pivotal in understanding the relationship between the chemical structure of a molecule and its biological activity. These methods are frequently employed for series of compounds that are structurally related to this compound to predict their therapeutic potential and guide further synthesis.
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For analogs of this compound, these models can predict activity based on descriptors such as electronic, steric, and hydrophobic properties.
2D-QSAR: This approach utilizes 2D structural representations to calculate various molecular descriptors. For a hypothetical series of analogs of this compound, a 2D-QSAR model could be generated to predict their activity against a specific biological target. The statistical quality of a QSAR model is crucial for its predictive power. biolscigroup.us
Hypothetical 2D-QSAR Model Statistics for Phenyltetrazole Analogs
| Statistical Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.85 | Indicates a good fit of the model to the training data. |
| q² (Cross-validated r²) | 0.75 | Represents the predictive ability of the model for the training set. |
| F-test (Fischer's value) | 60.5 | A high F-value indicates a statistically significant model. |
| p-value | < 0.001 | A low p-value suggests a low probability of the results occurring by chance. |
3D-QSAR: This method provides a more detailed understanding by considering the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions where modifications to the structure would likely enhance or diminish biological activity. nih.gov For analogs of this compound, these maps could highlight the importance of the chloro and amino substituents on the phenyl ring for target interaction.
Hypothetical 3D-QSAR Field Contributions for Phenyltetrazole Analogs
| Field Type | Favorable Contribution | Unfavorable Contribution |
|---|---|---|
| Steric (CoMFA) | Bulky groups at position X may enhance activity. | Bulky groups at position Y may decrease activity. |
| Electrostatic (CoMFA) | Positive charge at position Z is favored. | Negative charge at position W is disfavored. |
| Hydrophobic (CoMSIA) | Hydrophobic groups at the phenyl ring are beneficial. | Hydrophilic groups on the tetrazole ring are detrimental. |
| H-bond Donor (CoMSIA) | H-bond donors on the amino group are crucial. | H-bond donors near the chloro group are not ideal. |
| H-bond Acceptor (CoMSIA) | H-bond acceptors on the tetrazole ring are important. | H-bond acceptors on the phenyl ring are less significant. |
A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. acs.org For a compound like this compound, a pharmacophore model could be generated based on its structure and the known interactions of similar active molecules. This model can then be used for virtual screening of large compound libraries to identify new potential drug candidates. acs.org
Hypothetical Pharmacophore Features for Phenyltetrazole Analogs
| Feature | Description | Location on this compound |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | A site that can accept a hydrogen bond. | Nitrogen atoms of the tetrazole ring. |
| Hydrogen Bond Donor (HBD) | A site that can donate a hydrogen bond. | The amino group. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The chloro-substituted phenyl ring. |
| Hydrophobic Feature (HY) | A non-polar region of the molecule. | The chloro-substituted phenyl ring. |
Molecular Docking and Protein-Ligand Interaction Studies for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. ajchem-a.com This method is invaluable for identifying potential protein targets for this compound and understanding the molecular basis of its activity. The docking process involves placing the ligand into the binding site of a protein and calculating a "docking score" that estimates the binding affinity. nih.gov
For analogs of this compound, docking studies could reveal key interactions with amino acid residues in the active site of a target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov
Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target | Parameter | Value/Description | | :--- | :--- | | Docking Score (kcal/mol) | -8.5 | A lower score indicates a potentially stronger binding affinity. | | Interacting Residues | Glu12, Val20, Leu78, Phe90 | Amino acids in the binding pocket that interact with the ligand. | | Hydrogen Bonds | The amino group with the backbone carbonyl of Glu12. The tetrazole ring with the side chain of a Lys residue. | | Hydrophobic Interactions | The chlorophenyl ring with Val20 and Leu78. | | Pi-Pi Stacking | The phenyl ring with the aromatic side chain of Phe90. |
These computational approaches, while discussed here in a hypothetical context for this compound, are standard practice in modern drug discovery and are essential for the efficient development of new therapeutic agents based on the tetrazole scaffold. beilstein-archives.orgrug.nl
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, and how can its purity be validated?
- Methodology : A common synthesis involves coupling chloro-substituted phenylamine precursors with tetrazole moieties under catalytic conditions. For example, heterogenous catalysis using Bleaching Earth Clay (pH-12.5) in PEG-400 at 70–80°C has been effective for analogous tetrazole derivatives . Post-synthesis, purity should be validated via thin-layer chromatography (TLC), followed by structural confirmation using IR and -NMR. Key IR peaks for tetrazole (C=N stretch near 1600 cm) and aromatic C-Cl (750–600 cm) should be observed. -NMR should show aromatic proton signals (δ 6.5–8.0 ppm) and NH protons (δ 4.0–5.0 ppm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Given its structural similarity to compounds classified as skin/eye irritants (Category 2/2A), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Avoid prolonged storage to prevent degradation hazards. Emergency measures include immediate rinsing with water for eye/skin contact and consulting chemical safety guidelines (e.g., SDS protocols for related aniline derivatives) .
Q. How can researchers perform initial characterization of this compound using spectroscopic techniques?
- Methodology : Combine IR spectroscopy to identify functional groups (e.g., tetrazole ring, NH) with -NMR for aromatic and amine proton analysis. For advanced confirmation, employ -NMR or mass spectrometry (MS) to resolve molecular weight and carbon environments. Cross-reference spectral data with synthesized analogs (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). For example, a central composite design (CCD) can identify optimal PEG-400 volume and reaction time. Statistical tools like ANOVA help isolate significant factors, reducing trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) may further narrow conditions .
Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic systems?
- Methodology : Employ density functional theory (DFT) to simulate reaction intermediates and transition states. Software like Gaussian or ORCA can predict activation energies for tetrazole ring formation or chloro-substitution reactions. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate models .
Q. How should researchers address conflicting spectroscopic data during structural elucidation?
- Methodology : Cross-validate using multiple techniques (e.g., 2D-NMR like COSY or HSQC to resolve overlapping signals). For ambiguous NH peaks, deuterium exchange or --HMBC can confirm amine presence. Compare data with structurally similar compounds (e.g., 2-(1H-pyrazol-5-yl)aniline derivatives) to identify discrepancies .
Q. What methodologies enable the study of heterogeneous reaction mechanisms involving this compound?
- Methodology : Use in-situ FTIR or Raman spectroscopy to monitor surface interactions on catalysts like Bleaching Earth Clay. Kinetic isotope effects (KIE) experiments or isotopic labeling (e.g., -tetrazole) can distinguish rate-determining steps in heterogenous systems .
Q. How can the environmental fate of this compound be assessed?
- Methodology : Conduct photodegradation studies under simulated sunlight (e.g., UV-Vis irradiation in aqueous/organic media). Analyze degradation products via LC-MS and assess toxicity using bioassays (e.g., Daphnia magna). Computational tools like EPI Suite predict biodegradation pathways and persistence .
Q. What advanced techniques evaluate the compound’s stability under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
